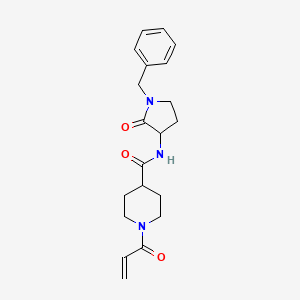
3-(4-ethoxyphenyl)-N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Characterization
This compound is part of a broader class of chemicals that are synthesized and characterized for their unique properties. For example, research into pyrazolo[1,5-a]pyrimidines and related Schiff bases explores the synthesis of novel compounds with potential cytotoxic activities against cancer cell lines. These compounds are characterized using analytical and spectroscopic data, highlighting the importance of structural analysis in understanding their function and potential applications (Hassan et al., 2015).
Biological Activity
Compounds similar to "3-(4-ethoxyphenyl)-N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide" are often investigated for their biological activities. For instance, derivatives of benzodifuranyl and pyrimidine have been synthesized and tested as anti-inflammatory and analgesic agents, providing insight into how structural modifications can influence biological activity and effectiveness (Abu‐Hashem et al., 2020).
Applications in Imaging and Radioligands
Research into N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides showcases the development of analogs for PET tracers, indicating the potential of such compounds in medical imaging and diagnosis of neuropsychiatric disorders. The focus on high brain uptake, slow clearance, and stability underlines the critical parameters for effective imaging agents (García et al., 2014).
Material Science Applications
In material science, compounds with a pyrimidine core are utilized for developing new materials with specific properties. For example, the synthesis of organogels based on J- and H-type aggregates of amphiphilic perylenetetracarboxylic diimides demonstrates the use of such compounds in creating materials with potential applications in electronics and photonics (Wu et al., 2011).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-ethoxyphenyl)-N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide' involves the reaction of 4-fluoro-3-nitroaniline with ethyl 4-oxo-2-phenyl-1,2,3,4-tetrahydroquinoline-3-carboxylate to form 3-(4-fluoro-3-nitrophenyl)-2-phenyl-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid ethyl ester. This intermediate is then reacted with ethyl 4-aminobenzoate to form 3-(4-ethoxyphenyl)-N-(4-fluoro-3-nitrophenyl)-2-phenyl-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxamide. Finally, this compound is cyclized with urea to form the desired product.", "Starting Materials": [ "4-fluoro-3-nitroaniline", "ethyl 4-oxo-2-phenyl-1,2,3,4-tetrahydroquinoline-3-carboxylate", "ethyl 4-aminobenzoate", "urea" ], "Reaction": [ "4-fluoro-3-nitroaniline is reacted with ethyl 4-oxo-2-phenyl-1,2,3,4-tetrahydroquinoline-3-carboxylate in the presence of a base such as potassium carbonate in a suitable solvent such as dimethylformamide to form 3-(4-fluoro-3-nitrophenyl)-2-phenyl-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid ethyl ester.", "The intermediate 3-(4-fluoro-3-nitrophenyl)-2-phenyl-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid ethyl ester is then reacted with ethyl 4-aminobenzoate in the presence of a base such as sodium hydride in a suitable solvent such as dimethylformamide to form 3-(4-ethoxyphenyl)-N-(4-fluoro-3-nitrophenyl)-2-phenyl-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxamide.", "Finally, the compound 3-(4-ethoxyphenyl)-N-(4-fluoro-3-nitrophenyl)-2-phenyl-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxamide is cyclized with urea in the presence of a suitable catalyst such as trifluoroacetic acid to form the desired product, 3-(4-ethoxyphenyl)-N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide." ] } | |
| 887217-04-1 | |
分子式 |
C19H15FN4O6 |
分子量 |
414.349 |
IUPAC名 |
3-(4-ethoxyphenyl)-N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H15FN4O6/c1-2-30-13-6-4-12(5-7-13)23-18(26)14(10-21-19(23)27)17(25)22-11-3-8-15(20)16(9-11)24(28)29/h3-10H,2H2,1H3,(H,21,27)(H,22,25) |
InChIキー |
TZNRTGMGCIORPP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Oxabicyclo[2.1.1]hexan-4-amine;hydrochloride](/img/structure/B2572777.png)
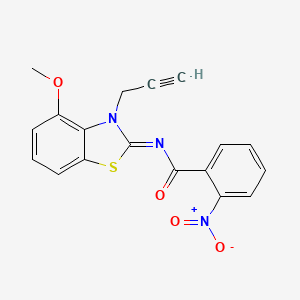
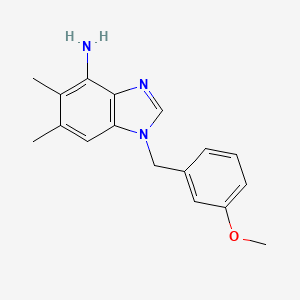
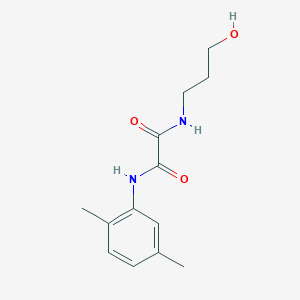

![[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2572787.png)
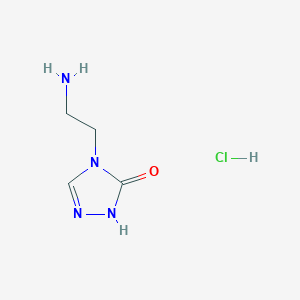
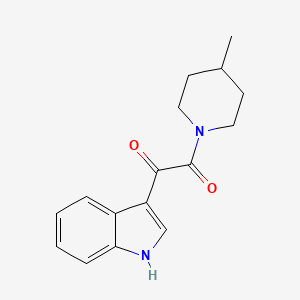
![8-chloro-2-(2-(2-chlorophenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2572793.png)
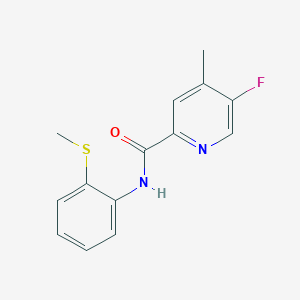
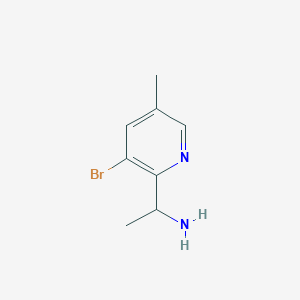
![2-[[6-Bromo-3-(6-chloro-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]amino]ethanol](/img/structure/B2572798.png)

